Barium strontium niobium oxide is an inorganic compound with the chemical formula . It is a member of the family of niobate materials, which are known for their interesting electrical and optical properties. This compound is primarily used in advanced electronic applications, including capacitors and piezoelectric devices. Barium strontium niobium oxide exhibits ferroelectric properties, making it valuable in the development of non-volatile memory devices and electro-optic applications.
Barium strontium niobium oxide can be sourced from various chemical suppliers and is classified under the category of oxides. It is identified by the CAS number 37185-09-4, which is used for regulatory and commercial purposes. The compound is classified as hazardous, being toxic and capable of causing serious health effects upon exposure .
The synthesis of barium strontium niobium oxide can be achieved through several methods:
The choice of synthesis method affects the material's properties, including its crystal structure, morphology, and electrical characteristics. For instance, solid-state reactions may yield larger grains, while sol-gel processes can produce finer particles with better surface area for applications .
Barium strontium niobium oxide typically crystallizes in a perovskite structure, characterized by a three-dimensional framework of corner-sharing octahedra formed by niobium ions surrounded by oxygen atoms. The barium and strontium ions occupy the A-site in this structure.
This structural arrangement contributes to its ferroelectric properties, as the displacement of ions under an electric field leads to polarization .
Barium strontium niobium oxide can participate in various chemical reactions:
The stability of barium strontium niobium oxide under various environmental conditions makes it suitable for high-temperature applications, particularly in electronics .
The mechanism of action for barium strontium niobium oxide primarily revolves around its ferroelectric properties. When subjected to an external electric field, the dipoles within the crystal lattice align with the field direction. Upon removal of the field, these dipoles may retain some alignment, resulting in a net polarization that can be used for data storage.
This ability to maintain polarization makes it a candidate for non-volatile memory storage .
These properties contribute to its suitability for various industrial applications .
Barium strontium niobium oxide finds extensive use in several scientific fields:
The versatility of this compound makes it a significant material in modern technological applications .
The production of high-quality SBN single crystals requires precise control over growth parameters to achieve optimal stoichiometry, minimize defects, and ensure compositional homogeneity. The Czochralski technique stands as the predominant method for growing SBN single crystals, particularly for the congruently melting composition Sr₀.₆₁Ba₀.₃₉Nb₂O₆. This process involves pulling a rotating seed crystal from a melt maintained at approximately 1500°C, with growth typically oriented along the polar [001] direction. The resulting crystals exhibit a prismatic morphology with 16 natural facets, diameters between 5-7 mm, and a characteristic slight yellow coloration. Crucially, the Sr/Ba ratio in the melt directly determines the crystalline composition, necessitating stringent compositional control due to the significant variation in segregation coefficients between strontium and barium ions. The congruent melting point composition determined through extensive research corresponds to (Sr₀.₆₁Ba₀.₃₉O)₀.₅₀₀₇(Nb₂O₅)₀.₄₉₉₃, highlighting the inherent non-stoichiometry of these systems [2] [5] [7].
A specialized adaptation, the modified Stepanov technique, employs capillary-shaped shapers to produce volume-profiled crystals without rotation. This method operates at reduced pulling rates of approximately 6 mm/h, facilitating the growth of tailored crystal geometries. Dopant incorporation (e.g., Cr³⁺, Ni³⁺) is achieved by introducing oxides (Cr₂O₃, Ni₂O₃) directly into the melt. This approach has proven effective for growing doped SBN crystals with controlled defect configurations, particularly when precise cationic distribution is required for specific functional properties. For instance, chromium doping at 0.01 wt.% and nickel doping at 0.05-0.5 wt.% concentrations have been successfully implemented using this methodology [2].
Table 1: Crystal Growth Parameters for SBN Single Crystals
Growth Method | Pulling Rate | Rotation | Typical Dopants | Crystal Characteristics | Compositional Control |
---|---|---|---|---|---|
Czochralski | Moderate | Yes | Rare earths | 5-7 mm diameter, [001] orientation | Melt stoichiometry adjustment |
Modified Stepanov | 6 mm/h | No | Cr³⁺, Ni³⁺ (as oxides) | Volume-profiled geometries | Shaper design, dopant concentration |
Scalability challenges in crystal growth remain significant, particularly for applications requiring large-diameter wafers. The transition from 6-inch to 8-inch wafers necessitates modifications in growth chambers and thermal gradients to maintain crystal quality. Physical Vapor Transport (PVT) systems operating at 1,800–2,600°C represent potential alternatives for scaling boule production, though the extended growth durations (several weeks per boule) and high energy consumption (up to 20 kW continuously) present substantial engineering hurdles for industrial-scale manufacturing [7].
The tetragonal tungsten bronze (TTB) structure (space group P4bm) provides the fundamental architecture for SBN solid solutions across the compositional range x(Sr) = 0.32–0.82. This framework consists of a complex network of corner-sharing NbO₆ octahedra creating three distinct parallel channels along the polar c-axis: triangular channels (smallest, typically vacant), square channels (medium, predominantly occupied by Sr¹), and pentagonal channels (largest, occupied by a statistical distribution of Sr² and Ba atoms). The unit cell parameters exhibit explicit composition dependence, decreasing non-linearly with increasing strontium content: the a-parameter contracts from 1248.5 pm (x=0.32) to 1241.1 pm (x=0.82), while the c-parameter decreases from 397.4 pm to 389.9 pm. This deviation from Vegard's law (linear dependence) is described by second-order polynomial relationships:
Cation distribution within the TTB channels follows a well-defined pattern governed by ionic size and coordination preferences. The smaller 12-fold coordinated A1 sites (triangular channels) are exclusively occupied by strontium, with site occupancy factors (s.o.f.) ranging between 0.16-0.18 (66-72% relative occupancy). Conversely, the larger 15-fold coordinated A2 sites (pentagonal channels) accommodate both strontium and barium, with total relative occupancy near 90%. Statistical modeling reveals a slight strontium preference for A2 sites (preference factor K≈1.1). This ordered distribution significantly influences polarization behavior, as the spontaneous polarization (Ps) and electro-optic coefficients (e.g., r₃₃ = 420 pm/V for x=0.61) reach maxima in Sr-rich compositions where the disparity between short (strong) and long (weak) Nb-O bonds within the octahedral chains is most pronounced [5] [2].
Table 2: Structural Parameters and Phase Transition Behavior of SBN
Sr Content (x) | a-parameter (pm) | c-parameter (pm) | A1 Site Occupancy | A2 Site Occupancy | Phase Transition Temp. (K) |
---|---|---|---|---|---|
0.32 | 1248.5 | 397.4 | Sr only (s.o.f. ~0.16) | Sr/Ba mix (~90%) | 503 |
0.61 | 1245.1 | 393.8 | Sr only (s.o.f. ~0.17) | Sr/Ba mix (~90%) | ~348 |
0.82 | 1241.1 | 389.9 | Sr only (s.o.f. ~0.18) | Sr/Ba mix (~90%) | 283 |
Phase transition temperatures exhibit a dramatic compositional dependence, decreasing from approximately 503 K at x=0.32 to 283 K at x=0.82. This broad transition range, characteristic of relaxor ferroelectrics, correlates with the structural disorder introduced by the random distribution of Sr and Ba within the pentagonal channels and the inherent point defects. The thermal expansion anisotropy observed below the phase transition temperature signifies substantial electrostrictive contributions to lattice dynamics. The Sr-rich compositions (e.g., x=0.75) display exceptionally high electro-optic coefficients (r₃₃ ≈ 1400 pm/V at room temperature), making them optimal for room-temperature electro-optic applications where the phase transition occurs below operational temperatures [5].
The non-stoichiometric nature of SBN crystals necessitates the formation of charge-compensating vacancies to maintain electrical neutrality. Comprehensive X-ray diffraction (XRD) studies confirm that undoped SBN crystals exhibit significant cationic vacancies primarily localized at niobium sites. Refined compositions such as Sr₀.₇₅Ba₀.₂₇Nb₂O₅.₇₈ and Sr₀.₂₈₆Ba₀.₇₄₇Nb₂O₅.₈₇₈ reveal oxygen deficiencies alongside cationic vacancies, indicating complex defect equilibria involving Nb⁵⁺ → Nb⁴⁺ reduction to partially compensate for uncompensated charges. This inherent vacancy concentration directly influences dielectric properties, optical absorption, and ionic conductivity pathways within the lattice [2] [1].
Dopant-defect interactions introduce additional complexity into the vacancy distribution landscape. Transition metal dopants (Cr³⁺, Ni³⁺) exhibit multi-site occupancy behaviors that alter native vacancy concentrations. Chromium predominantly occupies niobium sites but also incorporates at interstitial positions, as confirmed by absorption and electron paramagnetic resonance spectroscopy. Nickel displays variable site preference depending on oxidation state: Ni³⁺ substitutes for Nb⁵⁺, creating adjacent oxygen vacancies for charge compensation, while Ni²⁺ incorporates at Ba/Sr sites. Dopant introduction invariably modifies the Ba and Sr content in grown crystals, indicating strong coupling between impurity incorporation and native vacancy formation. These interactions significantly impact photorefractive sensitivity and carrier transport properties critical for optoelectronic applications [2].
Table 3: Defect Types and Compensation Mechanisms in SBN Crystals
Crystal Type | Primary Vacancy Sites | Common Dopants | Dopant Sites | Charge Compensation Mechanism |
---|---|---|---|---|
Undoped SBN | Nb (major), Sr/Ba (minor) | None | N/A | Nb⁵⁺ → Nb⁴⁺ reduction, O²⁻ vacancies |
Cr-doped SBN | O (adjacent to CrNb) | Cr³⁺ | Nb sites, interstitials | Oxygen vacancies, electron trapping |
Ni-doped SBN | O (adjacent to NiNb) | Ni³⁺/Ni²⁺ | Nb sites (Ni³⁺), Ba/Sr sites (Ni²⁺) | Oxygen vacancies (Ni³⁺), cation vacancies (Ni²⁺) |
Defect engineering strategies leverage controlled vacancy formation to enhance functional properties. Cationic vacancies (particularly at Nb sites) create unsaturated coordination environments that serve as active centers for chemisorption and catalytic processes analogous to those observed in photocatalysis and electrocatalysis. Oxygen vacancies associated with aliovalent doping (e.g., Cr³⁺ substituting Nb⁵⁺) introduce localized states within the band gap, influencing electrical conductivity and photorefractive response times. Advanced characterization techniques, including high-resolution XRD refinements and spectroscopic methods, reveal that thermal processing (annealing) in controlled atmospheres enables precise tuning of vacancy concentrations. This deliberate vacancy manipulation offers pathways to optimize ionic transport for solid-state battery applications and tailor electronic structure for quantum information applications, as demonstrated in defect-engineered silicon carbide systems [1] [2] [4].
The inherent structural adaptability of the TTB framework accommodates these diverse defect configurations without phase decomposition. The flexibility arises from the distorted nature of the NbO₆ octahedra and the variable occupancy of large cation channels. However, the interplay between vacancies, dopants, and the relaxor ferroelectric behavior introduces challenges in precisely predicting property evolution. Future defect engineering efforts must incorporate computational modeling of defect formation energies and migration pathways to achieve predictive design of SBN materials with tailored vacancy landscapes for specific applications ranging from high-temperature piezoelectrics to neuromorphic computing elements [1] [9].
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CAS No.: 94720-08-8